molecular formula C23H26N4O3 B2596140 N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 942005-06-3

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2596140
CAS No.: 942005-06-3
M. Wt: 406.486
InChI Key: BBCPALKXOGDNFR-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as diethylamino, methoxy, and carboxamide adds to its chemical versatility and potential reactivity.

Mechanism of Action

Target of Action

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically mammary carcinomas (MDA-MB-231) and lung cancer (A-549) cells . These cells are targeted due to their abnormal growth and proliferation, which is characteristic of cancer .

Mode of Action

The compound interacts with its targets by binding to specific proteins within the cancer cells . This binding disrupts the normal functioning of the cells, leading to a decrease in their proliferation .

Biochemical Pathways

This compound affects several biochemical pathways within the target cells. The compound’s effect on these pathways leads to a decrease in cancer cell growth and an increase in cell death .

Pharmacokinetics

The compound’s potent anticancer activity suggests that it has favorable bioavailability and can effectively reach its target cells .

Result of Action

The result of this compound’s action is a decrease in the growth and proliferation of cancer cells. In studies, the compound has shown potent activity against MDA-MB-231 and A-549 cancer cell lines, with IC50 values of 0.0103 and 0.00803 μM, respectively . This suggests that the compound is effective at inhibiting cancer cell growth at very low concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs can potentially interact with the compound, affecting its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For instance, the reaction might begin with the formation of a pyridazine ring through the cyclization of hydrazine derivatives with diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry, particularly in the development of new drugs or therapeutic agents.

    Industry: The compound might find use in the development of new materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives with different substituents. Examples include:

  • N-(4-(dimethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
  • N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(phenyl)-1,6-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-9-17(10-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-11-7-16(3)8-12-19/h7-15H,5-6H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCPALKXOGDNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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